molecular formula C23H34N4O3S B2354544 4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797287-14-9

4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2354544
CAS No.: 1797287-14-9
M. Wt: 446.61
InChI Key: BKEJYHBLYPNYFK-UHFFFAOYSA-N
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Description

The compound "4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" is a synthetic organic molecule that features a complex structure characterized by multiple functional groups. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its distinct chemical structure suggests a range of reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of the compound typically begins with the formation of the triazolone core. This involves the cyclization of a precursor molecule under specific conditions, such as using an appropriate solvent and a catalyst.

  • Functional Group Modification: : The ethyl, methoxyethyl, and isopropylthio groups are introduced through subsequent reactions. These steps may involve alkylation, acylation, and thiolation reactions.

  • Final Assembly: : The piperidinyl and phenylacetyl groups are incorporated in the final stages. This requires careful control of reaction conditions to ensure the correct configuration and minimal side reactions.

Industrial Production Methods

Industrial production might involve optimized batch or continuous flow processes to enhance yield and purity. These methods would employ large-scale reactors, precise temperature control, and robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, leading to sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the triazolone ring or other reducible functionalities, producing a variety of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the compound, such as halogenation of the phenyl ring or nucleophilic substitution at the piperidinyl nitrogen.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic or basic conditions.

  • Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Deoxygenated triazolones, reduced amine derivatives.

  • Substitution: : Halogenated phenyl derivatives, alkylated piperidines.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in the design of pharmaceuticals and agrochemicals.

  • Biology: : Studied for its interaction with enzymes and receptors, potentially influencing various biological pathways.

  • Medicine: : Potential therapeutic agent, possibly acting on central nervous system targets or possessing anti-inflammatory properties.

  • Industry: : Utilized in the development of specialty chemicals, coatings, or as an intermediate in material science applications.

Mechanism of Action

The compound's mechanism of action is closely linked to its structure. The triazolone moiety may interact with specific enzymes or receptors, modulating their activity. The isopropylthio and phenylacetyl groups contribute to the compound's binding affinity and specificity, potentially affecting signaling pathways and biological responses. Molecular docking studies and bioassays would elucidate these interactions, revealing targets and effects.

Comparison with Similar Compounds

Unique Features

  • Structure: : The specific arrangement of functional groups imparts unique reactivity and biological activity.

  • Functional Groups: : The combination of the triazolone core with piperidinyl, isopropylthio, and phenylacetyl groups is uncommon, offering distinct interaction profiles.

Similar Compounds

  • 1,2,4-Triazoles: : Other 1,2,4-triazole derivatives, commonly used in fungicides or pharmaceuticals, share some chemical and biological properties.

  • Piperidine Derivatives: : Compounds like piperidine-based drugs (e.g., fentanyl) show similarities in their synthetic routes and biological activities.

This comprehensive analysis of "4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one" provides a detailed understanding of its preparation, reactivity, applications, and unique characteristics, highlighting its importance in scientific research and potential practical uses.

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3S/c1-5-26-22(24-27(23(26)29)14-15-30-4)19-10-12-25(13-11-19)21(28)16-18-6-8-20(9-7-18)31-17(2)3/h6-9,17,19H,5,10-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJYHBLYPNYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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